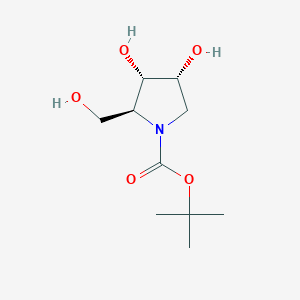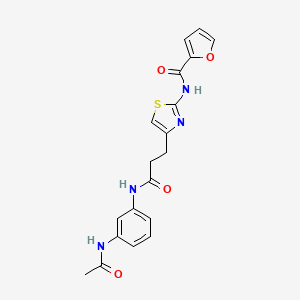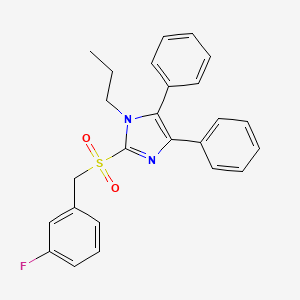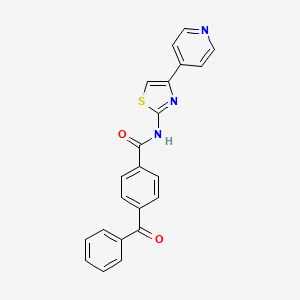
Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group attached to a pyrrolidine ring. This compound is notable for its unique stereochemistry, which is indicated by the (2S,3S,4R) configuration. The presence of multiple hydroxyl groups and a carboxylate group makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Attachment of the Tert-Butyl Group: The tert-butyl group is often introduced through a tert-butyl esterification reaction using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding a more saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce halides or other functional groups.
Scientific Research Applications
Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- This compound
Uniqueness
The unique stereochemistry of this compound sets it apart from other similar compounds. The specific (2S,3S,4R) configuration provides distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-4-7(13)8(14)6(11)5-12/h6-8,12-14H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMQBGRBDYRPRO-RNJXMRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359297.png)



![Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2359305.png)
![(E)-5-bromo-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2359306.png)
![2-(adamantan-1-yl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359308.png)


![N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide](/img/structure/B2359313.png)
![1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2359314.png)
![3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2359315.png)
![N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2359319.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2359320.png)
